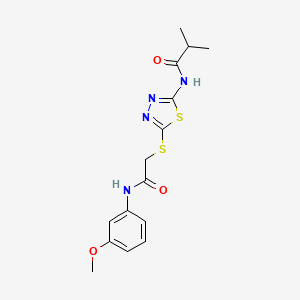
N-(5-((2-((3-メトキシフェニル)アミノ)-2-オキソエチル)チオ)-1,3,4-チアゾール-2-イル)イソブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
この化合物は、5-(4-クロロフェニル)-N-置換-N-1,3,4-チアゾール-2-スルホンアミド誘導体の合成に使用されてきました . これらの誘導体は、タバコモザイクウイルスの抗ウイルス活性を示しました . これは、この化合物が新規抗ウイルス薬の開発に使用できることを示唆しています .
抗菌活性
この化合物は、2-{[(2-ヒドロキシ-5-メトキシフェニル)メチリデン]アミノ}ニコチン酸の合成に使用されてきました . この合成化合物は、カンジダ・アルビカンス分離株を除くすべての試験微生物に対して抗菌作用を示しました . これは、この化合物が新規抗菌薬の開発に使用できることを示唆しています .
抗真菌活性
スルホンアミド誘導体の一部であるこの化合物は、抗真菌特性と関連付けられています . これは、新規抗真菌薬の開発における潜在的な用途を示唆しています .
除草特性
この化合物を含むスルホンアミド誘導体は、除草特性を有することも報告されています . これは、特に新規除草剤の開発において、農業における潜在的な用途を示唆しています .
抗けいれん特性
この化合物を含む特定の1,3,4-チアゾールは、しばしば抗けいれん特性を示してきました . これは、新規抗けいれん薬の開発における潜在的な用途を示唆しています .
抗菌特性
この化合物を含む特定の1,3,4-チアゾールは、しばしば抗菌特性を示してきました . これは、新規抗菌薬の開発における潜在的な用途を示唆しています .
生物活性
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, synthesis pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a 3-methoxyphenyl group and an isobutyramide moiety enhances its solubility and biological interactions. The molecular formula is C15H18N4O2S, with a molecular weight of approximately 342.39 g/mol.
Anticancer Properties
Research indicates that N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.
- Apoptotic Pathway Modulation : It modulates key apoptotic markers such as Bcl-2 and cleaved caspases, leading to increased apoptosis rates in cancer cells .
The mechanism of action involves interaction with specific proteins that regulate cell proliferation and apoptosis. Notably, it inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition leads to altered expression levels of cyclins A2 and B1, as well as cdc25c .
Synthesis Pathways
The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves multiple steps:
- Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through reactions involving thiosemicarbazides and appropriate carbonyl compounds.
- Amidation Reaction : The final compound is obtained through an amidation reaction between the thiadiazole derivative and isobutyric acid derivatives.
These synthetic routes allow for the fine-tuning of the compound's properties and enhance its biological activity .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential across various biological assays:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | K562 (CML) | 7.4 | Abl kinase inhibition |
| Study 2 | MCF-7 (Breast Cancer) | 0.28 | Induction of apoptosis |
| Study 3 | A549 (Lung Cancer) | 0.52 | Cell cycle arrest |
These findings suggest that N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide could serve as a promising candidate for further development in cancer therapeutics .
特性
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)13(21)17-14-18-19-15(24-14)23-8-12(20)16-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWHJOHFDFWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














